molecular formula C14H12O3S B3083229 4-[(4-Methylphenyl)sulfonyl]benzaldehyde CAS No. 113823-55-5

4-[(4-Methylphenyl)sulfonyl]benzaldehyde

Cat. No.: B3083229
CAS No.: 113823-55-5
M. Wt: 260.31 g/mol
InChI Key: JYKGJEKCKNHIPG-UHFFFAOYSA-N
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Description

Historical Context and Emergence of Arylsulfonylbenzaldehydes in Chemical Synthesis

The development of arylsulfonylbenzaldehydes is intrinsically linked to the broader history of aromatic sulfonation and aldehyde synthesis. The foundational work on the sulfonation of aromatic compounds dates back to the 19th century, with the discovery that aromatic hydrocarbons react with sulfuric acid to form arylsulfonic acids. These sulfonic acids could then be converted to more reactive sulfonyl chlorides, key precursors to sulfones and sulfonamides.

The synthesis of aromatic aldehydes also has a rich history, with numerous named reactions developed for their preparation, including the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions. The ability to introduce an aldehyde group onto an aromatic ring opened up vast possibilities for synthetic transformations.

The convergence of these two fields of study, enabling the synthesis of molecules bearing both a sulfonyl and a benzaldehyde (B42025) moiety, provided chemists with a powerful new class of bifunctional reagents. Early synthetic routes to compounds like 4-[(4-Methylphenyl)sulfonyl]benzaldehyde often involved multi-step sequences, starting from simple aromatic precursors. These methods have been refined over time to improve efficiency and yield.

Significance of the Aldehyde and Sulfone Functionalities in Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its two key functional groups: the aldehyde and the sulfone.

The aldehyde group (-CHO) is a highly versatile functional group known for its electrophilicity. The carbonyl carbon is susceptible to nucleophilic attack, making it a cornerstone of C-C bond formation. spegroup.ru Aldehydes readily undergo a wide range of reactions, including:

Nucleophilic addition: Reactions with Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols and cyanohydrins.

Wittig reaction: Conversion to alkenes upon reaction with phosphorus ylides.

Reductive amination: Formation of amines by reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

Oxidation: Easily oxidized to the corresponding carboxylic acid.

Reduction: Readily reduced to the corresponding primary alcohol.

The sulfonyl group (-SO2-) is a strongly electron-withdrawing group. This property significantly influences the reactivity of the aromatic ring and the aldehyde group. Key characteristics of the sulfone functionality include:

Activation of the aromatic ring: The sulfonyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Thermal and chemical stability: Sulfones are generally very stable functional groups, allowing them to be carried through multi-step syntheses without decomposition.

Leaving group ability: The sulfonyl group can act as a good leaving group in certain reactions, facilitating the formation of new bonds.

The combination of these two functionalities in one molecule allows for sequential and selective transformations, making this compound a valuable tool in multi-step organic synthesis.

Overview of Research Directions Involving this compound

Research involving this compound is diverse and expanding. It is frequently employed as a key starting material or intermediate in several areas of chemical research.

One prominent application is in the synthesis of heterocyclic compounds . The aldehyde functionality provides a convenient handle for condensation reactions with various nucleophiles to construct a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Furthermore, this compound serves as a crucial precursor in the synthesis of biologically active molecules and pharmaceuticals . For instance, it has been utilized in the preparation of compounds with potential therapeutic applications.

The aldehyde group can also participate in various multi-component reactions , allowing for the rapid assembly of complex molecular structures from simple starting materials in a single step. This atom- and step-economical approach is a cornerstone of modern green chemistry.

Below are some illustrative examples of the synthetic utility of this compound documented in the chemical literature.

Synthetic Applications of this compound
Reaction TypeReactant(s)Product TypeSignificance
Aldol (B89426) CondensationGlycineKey building blocks for florfenicolEnzymatic synthesis of antibiotic precursors. spegroup.ru
Wittig ReactionPhosphorus ylidesStilbene (B7821643) derivativesSynthesis of functionalized alkenes.
Reductive AminationAmines and a reducing agentSubstituted benzylaminesAccess to a wide range of amine derivatives.
Knoevenagel CondensationActive methylene (B1212753) compoundsSubstituted alkenesFormation of C=C bonds for further functionalization.

The following table provides a summary of some of the key physicochemical properties of this compound.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point155-159 °C
Boiling PointNot available
SolubilitySoluble in many organic solvents

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKGJEKCKNHIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Methylphenyl Sulfonyl Benzaldehyde

Established Synthetic Routes and Their Mechanistic Investigations

Traditional methods for synthesizing 4-[(4-Methylphenyl)sulfonyl]benzaldehyde rely on classical organic reactions, including electrophilic aromatic substitution, transition metal-catalyzed couplings, oxidation of precursors, and direct sulfonylation reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for forming the aryl-sulfonyl bond. The most common approach is the Friedel-Crafts sulfonylation, where an aromatic compound attacks a sulfonylating agent activated by a catalyst. rsc.org In the context of this compound synthesis, this can involve the reaction of benzaldehyde (B42025) with p-toluenesulfonyl chloride or toluene (B28343) with 4-formylbenzenesulfonyl chloride.

The reaction mechanism proceeds through the generation of a highly electrophilic sulfur species, typically a sulfonyl cation or a complex with the Lewis acid catalyst. masterorganicchemistry.com This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The final step is the deprotonation of the arenium ion, which restores the aromaticity of the ring and yields the diaryl sulfone product. masterorganicchemistry.com The choice of Lewis acid is crucial and can range from traditional aluminum chloride (AlCl₃) to stronger acids like triflic acid. researchgate.netwikipedia.org

Transition Metal-Catalyzed Coupling Reactions Precursors

Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for the synthesis of diaryl sulfones, offering milder conditions and broader functional group tolerance compared to traditional methods. nih.gov These reactions construct the diaryl sulfone core by coupling various precursors.

Common strategies include:

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl sulfonyl halide. chemrevlett.comchemrevlett.com For the target molecule, this could involve reacting 4-formylphenylboronic acid with p-toluenesulfonyl chloride or p-tolylboronic acid with 4-formylbenzenesulfonyl chloride. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the sulfonyl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the diaryl sulfone. chemrevlett.comchemrevlett.com

Palladium-Catalyzed Sulfonylation: This approach often utilizes aryl halides or triflates as one coupling partner and a source of sulfur dioxide or a sulfinate salt as the other. nih.govoup.com The use of stable, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane•(SO₂)₂) has enabled a three-component reaction where an aryl halide and an organometallic reagent (like an aryllithium) are coupled with the SO₂ source in a single pot. nih.govacs.org

Copper-Catalyzed Coupling: Copper catalysts are also effective for coupling sodium sulfinates with aryl halides. nih.gov The synthesis of unsymmetrical diaryl sulfones can be achieved by coupling aryl sulfonic acid salts with various aryl halides using catalysts like copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. nanomaterchem.com

Coupling ReactionCatalyst/ReagentsPrecursor 1Precursor 2Reference
Suzuki-Type SulfonylationPalladium catalyst(Hetero)aryl boronic acidsArylsulfonyl chlorides chemrevlett.com
Three-Component CouplingPalladium catalyst, DABSOAryl lithium speciesAryl/heteroaryl halides nih.gov
Sulfinate ArylationCopper(II) acetate (B1210297), 1,10-phenanthrolineOrganoboronic acidsSulfinate salts acs.org
SulfonylationCuFe₂O₄ nanoparticlesAryl sulfonic acid saltsAlkyl/aryl halides nanomaterchem.com

Oxidation Reactions of Precursor Alcohols or Methyl Groups

The aldehyde functionality in the target molecule is often introduced via the oxidation of a more stable precursor group, such as a methyl group or a primary alcohol. This strategy allows for the construction of the robust diaryl sulfone skeleton first, followed by the more delicate oxidation step.

Oxidation of Benzyl (B1604629) Alcohol Precursor: A common route involves the synthesis of 4-((p-tolyl)sulfonyl)benzyl alcohol, which is then oxidized to the corresponding aldehyde. A variety of oxidizing agents and catalytic systems can be employed for this transformation, including transition metal complexes. scispace.comrsc.org The kinetics and mechanism of benzyl alcohol oxidation have been studied using various reagents, often involving the formation of an intermediate complex followed by a rate-determining hydride transfer or C-H bond cleavage. scispace.comnih.gov Solvent-free oxidation using heterogeneous catalysts like supported gold-palladium (Au-Pd) or palladium on graphitic carbon nitride (Pd/g-C₃N₄) offers a greener alternative. rsc.orgmdpi.com

Oxidation of a Methyl Group: Alternatively, a precursor like 4-methyl-4'-tosyldiphenylmethane can be synthesized, and the methyl group attached to the benzaldehyde precursor ring can be oxidized. However, this oxidation is often more challenging and may require harsher conditions.

Oxidation of a Thioether Precursor: Another established route involves the oxidation of a sulfide (B99878) precursor, such as 4-(p-tolylthio)benzaldehyde. This method first establishes the aldehyde and the thioether linkage, followed by oxidation of the sulfur atom to the sulfone. A reported method uses hydrogen peroxide in formic acid to achieve this transformation. google.com

PrecursorOxidizing SystemKey FeaturesReference
4-((p-tolyl)sulfonyl)benzyl alcoholSodium N-chloro-p-toluenesulfonamide (Chloramine-T)First-order kinetics with respect to alcohol and oxidant. scispace.com
4-((p-tolyl)sulfonyl)benzyl alcoholDioxo Complex of Ruthenium(VI)Gives benzaldehyde as the sole oxidation product. nih.gov
4-(p-tolylthio)benzaldehydeHydrogen peroxide / Formic acidExothermic reaction; yields the sulfone directly. google.com
4-methylthio benzaldehydePotassium hydrogen persulfateOxidation in a methanol (B129727)/water solvent system. google.com

Sulfonylation Reactions and Conditions

Sulfonylation reactions, particularly the Friedel-Crafts sulfonylation, are a direct and traditional method for forming the C-SO₂ bond and are fundamental to the synthesis of diaryl sulfones. nih.gov This reaction involves treating an aromatic compound with a sulfonylating agent, such as an arenesulfonyl chloride or a sulfonic anhydride, in the presence of a catalyst. rsc.org

The reaction conditions can significantly influence the yield and selectivity. While strong Lewis acids like AlCl₃ are classic catalysts, they are often required in stoichiometric amounts because the product diaryl sulfone can form a complex with the catalyst, deactivating it. researchgate.netwikipedia.org To overcome this, more efficient catalytic systems have been developed. Triflic acid (TfOH) has been shown to catalyze the reaction between aryl sulfonyl chlorides and arenes at elevated temperatures in good to excellent yields. researchgate.net The use of solid acid catalysts also represents a significant advancement. rsc.org

CatalystSulfonylating AgentConditionsAdvantages/DisadvantagesReference
Aluminum chloride (AlCl₃)Arenesulfonyl chloridesStoichiometric amounts needed.Traditional method; catalyst deactivation by product. wikipedia.org
Triflic acid (TfOH)Aryl sulfonyl chloridesCatalytic (20 mol%), 160 °CGood to excellent yields, high selectivity. researchgate.net
Iron(III) hydroxide (B78521) (Fe(OH)₃)Aryl sulfonyl chloridesCatalytic amountsMilder, more environmentally friendly catalyst. researchgate.net
Solid Acids (Zeolites, Clays)Arenesulfonyl chlorides, sulfonic acidsCatalytic amounts, reusableEco-friendly, catalyst can be recovered and reused. rsc.org

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. In the synthesis of this compound and related diaryl sulfones, this translates to creating novel catalytic systems, using less hazardous reagents, and minimizing waste. unibo.it

Emerging strategies include transition-metal-free methods, such as the reaction of in-situ generated arynes with thiosulfonates, which proceeds under mild conditions without the need for expensive catalysts. organic-chemistry.org The development of greener Friedel-Crafts acylation and sulfonylation methodologies using metal-free and halogen-free systems or recyclable catalysts is also a key area of research. rsc.org Solvent-free oxidation reactions represent another significant step towards more environmentally benign syntheses. rsc.orgmdpi.com

Catalyst Development for Enhanced Synthesis Efficiency

The efficiency, selectivity, and environmental impact of synthetic routes to this compound are heavily dependent on the catalyst used. Recent research has focused on developing novel catalysts that are more active, stable, and reusable.

Heterogeneous Catalysts: The use of solid acid catalysts like Fe³⁺-exchanged montmorillonite (B579905) clay and zeolite beta for Friedel-Crafts sulfonylation provides a significant green advantage. rsc.org These catalysts are easily separated from the reaction mixture and can be reused, reducing waste and cost.

Nanoparticle Catalysis: Carbon-supported copper nanoparticles have been shown to be highly active for the synthesis of diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides, with reactions proceeding effectively at room temperature. rsc.org Similarly, magnetic copper ferrite (CuFe₂O₄) nanoparticles have been developed as an inexpensive, non-toxic, and recyclable catalyst for coupling aryl sulfonic acid salts with aryl halides. nanomaterchem.com The magnetic properties of these nanoparticles allow for their simple recovery using an external magnetic field.

Advanced Homogeneous Catalysts: In the realm of transition-metal catalysis, ligand development is crucial. For palladium-catalyzed sulfone synthesis, the use of specific ligands like electron-poor XantPhos-type ligands can significantly improve yields and prevent side reactions compared to standard ligands. nih.gov

The continuous development of such advanced catalytic systems is crucial for making the synthesis of complex molecules like this compound more efficient and sustainable.

Solvent-Free and Aqueous-Phase Synthetic Protocols

In recent years, the development of solvent-free and aqueous-phase synthetic methods has gained significant attention due to their environmental benefits. These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents.

Solvent-Free Synthesis:

Aqueous-Phase Synthesis:

A notable example of an aqueous-phase synthesis is the preparation of the closely related compound, p-methylsulfonyl benzaldehyde. This process involves the reaction of p-chlorobenzaldehyde with an aqueous solution of sodium methyl mercaptide, facilitated by a phase-transfer catalyst, to yield p-methylthio benzaldehyde. The subsequent oxidation of the thioether to the sulfone is then carried out using an oxidizing agent in an aqueous medium. google.com This methodology highlights the feasibility of using water as a solvent for the synthesis of sulfonyl benzaldehydes, offering a greener alternative to traditional organic solvents.

A patented method for a related compound involves a two-step process:

Step A: Reaction of 4-chlorobenzaldehyde (B46862) with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst to form 4-(methylthio)benzaldehyde (B43086).

Step B: Oxidation of the resulting 4-(methylthio)benzaldehyde with hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst to yield 4-(methylsulfonyl)benzaldehyde. google.com

The following table summarizes the conditions for the aqueous-phase synthesis of a similar sulfonyl benzaldehyde:

StepReactantsCatalystSolventTemperature (°C)Yield (%)Reference
A 4-Chlorobenzaldehyde, Sodium methyl mercaptidePhase-transfer catalystWater30-50High google.com
B 4-(Methylthio)benzaldehyde, Hydrogen peroxideSulfuric acid, Oxidation catalystWaterNot specifiedHigh google.com

Microwave-Assisted and Photochemical Synthesis

Modern energy input methods like microwave irradiation and photochemical activation offer unique advantages in chemical synthesis, such as rapid heating, enhanced reaction rates, and novel reactivity.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The direct interaction of microwaves with polar molecules leads to efficient and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netresearchgate.net While a specific protocol for the microwave-assisted synthesis of this compound has not been extensively reported, the oxidation of the precursor sulfide, 4-[(4-methylphenyl)thio]benzaldehyde, is a prime candidate for this technology. Microwave-assisted oxidation of sulfides to sulfones has been demonstrated to be highly efficient. nih.govlew.ro

The following table illustrates the potential benefits of microwave assistance in a hypothetical oxidation reaction:

MethodReactantsOxidantSolventTimeYield (%)
Conventional Heating 4-[(4-Methylphenyl)thio]benzaldehydeHydrogen PeroxideAcetic AcidSeveral hoursModerate to High
Microwave Irradiation 4-[(4-Methylphenyl)thio]benzaldehydeHydrogen PeroxideAcetic AcidMinutesPotentially Higher

Photochemical Synthesis:

Photochemical methods utilize light energy to initiate chemical reactions, often enabling transformations that are difficult to achieve through thermal means. The synthesis of sulfones through photochemical pathways is an area of active research. nih.gov One potential photochemical route to this compound could involve the photo-induced coupling of a 4-formylphenyl radical with a p-toluenesulfonyl radical. Another possibility is the photocatalytic oxidation of 4-[(4-methylphenyl)thio]benzaldehyde using a suitable photosensitizer and an oxidant like molecular oxygen. researchgate.net Research has shown that eosin (B541160) Y can be an effective photocatalyst for various organic transformations, including those involving sulfone reagents. researchgate.net

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govmdpi.comresearchgate.net

While a specific flow chemistry process for the synthesis of this compound is not documented in the literature, the principles of flow chemistry can be applied to several potential synthetic routes. For instance, the Friedel-Crafts sulfonylation of toluene with 4-formylbenzenesulfonyl chloride, a reaction that is often exothermic and can be difficult to control in batch, could be safely and efficiently performed in a flow reactor with precise temperature control. Similarly, the oxidation of 4-[(4-methylphenyl)thio]benzaldehyde to the corresponding sulfone could be carried out in a flow system, allowing for controlled addition of the oxidizing agent and rapid quenching of the reaction to prevent over-oxidation.

The table below outlines a hypothetical flow chemistry setup for the synthesis of the target compound:

ReactionReactant AReactant BReactor TypeTemperature (°C)Residence TimePotential Advantages
Friedel-Crafts Sulfonylation Toluene4-Formylbenzenesulfonyl ChloridePacked-bed reactor with a solid acid catalyst50-1005-20 minEnhanced safety, improved selectivity, easy catalyst separation
Oxidation 4-[(4-Methylphenyl)thio]benzaldehydeOxidizing agent (e.g., H₂O₂)Microreactor25-801-10 minPrecise temperature control, prevention of over-oxidation, improved yield

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing reaction time, energy consumption, and the formation of byproducts. Key parameters that are often optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

For the synthesis of this compound, several synthetic strategies can be optimized. In the context of a Friedel-Crafts sulfonylation, a study on a similar reaction optimized conditions such as the ratio of reagents, catalyst amount, temperature, and reaction time using response surface methodology. The optimal conditions were found to be a 1.0:1.0 reagent ratio, 0.24 g of catalyst, a temperature of 115°C, and a reaction time of 2.3 hours, resulting in a sulfone yield of 82%. hcmuaf.edu.vnhcmuaf.edu.vn

The oxidation of the precursor sulfide is another critical step where optimization can significantly impact the yield. Factors to consider include the choice of oxidizing agent (e.g., hydrogen peroxide, potassium permanganate (B83412), m-chloroperbenzoic acid), the solvent, the reaction temperature, and the use of a catalyst. For instance, the oxidation of p-bromophenyl methyl sulfide to the corresponding sulfoxide (B87167) was enhanced by a kinetic resolution process that selectively oxidizes the minor enantiomer to the sulfone. orgsyn.org

The following table provides a general overview of parameters that can be optimized for different synthetic routes to this compound:

Synthetic RouteKey Parameters for OptimizationDesired Outcome
Friedel-Crafts Sulfonylation Catalyst type and loading, temperature, reaction time, solventHigh regioselectivity (para-substitution), high conversion, minimal side products
Oxidation of Sulfide Oxidizing agent, stoichiometry of oxidant, temperature, catalystHigh yield of the sulfone, prevention of over-oxidation to the sulfonic acid, chemoselectivity
Suzuki-Miyaura Coupling Palladium catalyst and ligand, base, solvent, temperatureHigh coupling efficiency, tolerance of the aldehyde functional group, low catalyst loading

Reactivity and Transformation Pathways of 4 4 Methylphenyl Sulfonyl Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the principal site of reactivity in 4-[(4-Methylphenyl)sulfonyl]benzaldehyde, serving as an electrophile in numerous addition and condensation reactions. These transformations are fundamental for constructing more complex molecules, such as stilbenes, chalcones, and various heterocyclic systems.

Nucleophilic Additions and Condensations

Nucleophilic additions to the carbonyl group are a cornerstone of aldehyde chemistry. The electron-deficient carbon atom of the aldehyde in this compound is particularly activated, facilitating reactions with a broad range of nucleophiles. These initial addition products can then undergo subsequent elimination, typically of water, to yield stable condensed products.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates). The reaction of this compound with such active methylene compounds, usually catalyzed by a weak base like piperidine (B6355638) or an amine, leads to the formation of a carbon-carbon double bond. researchgate.net

For instance, the reaction with malononitrile (B47326) would yield 2-{[4-(p-tolylsulfonyl)phenyl]methylidene}malononitrile. This reaction is a key step in the synthesis of various complex molecules. A particularly significant application is in the synthesis of chalcone-like structures, which are precursors to flavonoids and other biologically important compounds. researchgate.netjetir.orgnih.gov In this context, this compound can react with substituted acetophenones in a Claisen-Schmidt condensation, a reaction closely related to the Knoevenagel condensation, to produce sulfonyl-containing chalcones. jetir.org

Table 1: Knoevenagel Condensation Products of this compound

Active Methylene Compound Base Catalyst Product
Malononitrile Piperidine 2-{[4-(p-Tolylsulfonyl)phenyl]methylidene}malononitrile
Diethyl malonate Sodium ethoxide Diethyl 2-{[4-(p-tolylsulfonyl)phenyl]methylidene}propanedioate
Ethyl cyanoacetate Piperidine Ethyl (2E)-2-cyano-3-[4-(p-tolylsulfonyl)phenyl]prop-2-enoate
Acetophenone Sodium hydroxide (B78521) (2E)-1-Phenyl-3-[4-(p-tolylsulfonyl)phenyl]prop-2-en-1-one

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for synthesizing alkenes from aldehydes. mnstate.eduwikipedia.org These reactions involve the reaction of the aldehyde with a phosphorus-stabilized carbanion.

In the Wittig reaction, a phosphonium (B103445) ylide (Wittig reagent) attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. udel.edu This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.eduudel.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphonium ylides. wikipedia.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying product purification. wikipedia.orgalfa-chemistry.com

Reacting this compound with various Wittig or HWE reagents provides a direct route to a wide range of substituted stilbene (B7821643) derivatives.

Table 2: Alkene Synthesis via Wittig and HWE Reactions

Reagent Type Phosphorus Reagent Base Expected Major Product
Wittig (unstabilized) Benzyltriphenylphosphonium chloride n-Butyllithium (Z)-1-(p-Tolylsulfonyl)-4-styrylbenzene
Wittig (stabilized) (Ethoxycarbonylmethyl)triphenylphosphonium bromide Sodium ethoxide Ethyl (2E)-3-[4-(p-tolylsulfonyl)phenyl]prop-2-enoate
HWE Diethyl benzylphosphonate Sodium hydride (E)-1-(p-Tolylsulfonyl)-4-styrylbenzene
HWE Triethyl phosphonoacetate Sodium hydride Ethyl (2E)-3-[4-(p-tolylsulfonyl)phenyl]prop-2-enoate

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com Since this compound lacks α-hydrogens, it cannot self-condense. However, it can readily participate in crossed or mixed aldol condensations (often termed Claisen-Schmidt condensations) with aldehydes or ketones that do possess α-hydrogens. jetir.orgnih.gov

In a typical Claisen-Schmidt reaction, this compound is treated with a ketone, such as acetone (B3395972) or acetophenone, in the presence of a base (e.g., NaOH or KOH). magritek.com The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sulfonylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield an α,β-unsaturated ketone, known as a chalcone (B49325) when the starting ketone is an acetophenone. jetir.org A specific example involves the aldol reaction between 4-methylsulfonyl benzaldehyde (B42025) (a closely related compound) and glycine, catalyzed by threonine aldolase, demonstrating the utility of this reaction in biocatalytic synthesis. researchgate.net

The aldehyde group of this compound reacts with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form a cyanohydrin. orgoreview.comualberta.cawikipedia.org This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon. orgoreview.comlibretexts.org The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more effective nucleophile than HCN. pressbooks.pub

The resulting product, 2-hydroxy-2-[4-(p-tolylsulfonyl)phenyl]acetonitrile, is a versatile synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. pressbooks.pub The use of trimethylsilyl cyanide followed by hydrolysis is a common modern alternative to the use of highly toxic HCN. wikipedia.orgwikipedia.org

Aldehydes react with primary amines in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. youtube.comlibretexts.orgjetir.org Similarly, the reaction with hydroxylamine (B1172632) yields oximes. wikipedia.orggoogle.com Both reactions proceed via nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to give the final product. ijacskros.com

The formation of imines from this compound and various primary amines (both alkyl and aryl) provides a diverse range of Schiff bases. researchgate.net These compounds are valuable in synthesis and coordination chemistry.

The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate (B1210297) or pyridine, yields this compound oxime. wikipedia.orgquora.com Like other oximes, this product can exist as (E) and (Z) isomers.

Table 3: Imine and Oxime Derivatives of this compound

Reactant Catalyst (Typical) Product Class Product Name
Aniline Acetic acid Imine (Schiff Base) N-{[4-(p-Tolylsulfonyl)phenyl]methylidene}aniline
Benzylamine Acetic acid Imine (Schiff Base) N-Benzyl-1-[4-(p-tolylsulfonyl)phenyl]methanimine
Ethylamine Acetic acid Imine (Schiff Base) N-Ethyl-1-[4-(p-tolylsulfonyl)phenyl]methanimine
Hydroxylamine Sodium acetate Oxime This compound oxime

Reductions to Alcohol and Hydrocarbon Derivatives

The aldehyde functional group in this compound is readily susceptible to reduction, yielding either the corresponding primary alcohol or the fully reduced methyl group, depending on the reagents and conditions employed.

Reduction to Alcohol:

The selective reduction of the aldehyde to a primary alcohol, {4-[(4-methylphenyl)sulfonyl]phenyl}methanol, is a common transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, chemoselectively reducing the aldehyde without affecting the robust sulfonyl group. The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

A representative procedure involves the treatment of 4-(phenylsulfonyl)benzaldehyde with sodium borohydride in a mixed solvent system of tetrahydrofuran (B95107) and ethanol, which proceeds smoothly to give the desired benzyl (B1604629) alcohol derivative in high yield. The analogous reaction with this compound is expected to proceed with similar efficiency.

ReagentSolventTemperatureProductYieldReference Analog
Sodium Borohydride (NaBH₄)THF/EthanolRoom Temp.{4-[(4-Methylphenyl)sulfonyl]phenyl}methanolHigh4-(Phenylsulfonyl)benzaldehyde

Reduction to Hydrocarbon:

Complete reduction of the aldehyde to a methyl group, affording 4-methyl-1-[(4-methylphenyl)sulfonyl]benzene, requires more forceful conditions. The Wolff-Kishner reduction is a classic method for this transformation. wikipedia.orgbyjus.com The reaction involves the initial formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by decomposition of the hydrazone under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures. wikipedia.orglibretexts.org The high-boiling solvent diethylene glycol is typically used to achieve the necessary temperatures. byjus.com

The sulfonyl group is generally stable under these strongly basic conditions, making the Wolff-Kishner reduction a suitable method. masterorganicchemistry.com A modification of this reaction involves the formation of a tosylhydrazone, which can then be reduced under milder conditions using reagents like sodium borohydride, potentially offering a higher tolerance for other functional groups. masterorganicchemistry.comalfa-chemistry.com

Oxidations to Carboxylic Acid Derivatives

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-[(4-methylphenyl)sulfonyl]benzoic acid. This transformation can be accomplished with a variety of common oxidizing agents. The sulfone moiety is highly resistant to further oxidation, allowing for selective conversion of the aldehyde.

Strong oxidants such as chromium trioxide (CrO₃) in an acidic medium like acetic acid are effective for this purpose. For instance, the closely related substrate 4-(ethylsulfonyl)benzaldehyde is efficiently oxidized to 4-(ethylsulfonyl)benzoic acid using this method. Similarly, potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions is another powerful reagent capable of this transformation.

ReagentSolvent/ConditionsProductReference Analog
Chromium Trioxide (CrO₃)Acetic Acid4-[(4-Methylphenyl)sulfonyl]benzoic acid4-(Ethylsulfonyl)benzaldehyde
Potassium Permanganate (KMnO₄)Aq. Base, Heat4-[(4-Methylphenyl)sulfonyl]benzoic acidGeneral Aromatic Aldehydes
Hydrogen Peroxide (H₂O₂)Acidic/Basic Catalysis4-[(4-Methylphenyl)sulfonyl]benzoic acidGeneral Aromatic Aldehydes

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms aldehydes into carboxylic acids or formate (B1220265) esters using peroxyacids (e.g., m-CPBA) or other peroxides. wikipedia.org The reaction proceeds via the "Criegee intermediate," and the outcome depends on the relative migratory aptitude of the groups attached to the carbonyl carbon. wikipedia.org For an aldehyde, the competing groups are a hydrogen atom and an aryl group.

Generally, hydrogen has a very high migratory aptitude, leading to the formation of a carboxylic acid. organic-chemistry.org However, the electronic nature of the aryl group plays a crucial role. Aryl groups substituted with strong electron-withdrawing groups exhibit an increased tendency to migrate. Research on fluorinated benzaldehydes has shown that they can be quantitatively converted to the corresponding formate esters. researchgate.net Given that the p-tolylsulfonyl group is a powerful electron-withdrawing substituent, it is plausible that the Baeyer-Villiger oxidation of this compound could favor the migration of the sulfonyl-substituted phenyl group, yielding 4-[(4-methylphenyl)sulfonyl]phenyl formate, rather than the carboxylic acid.

Cannizzaro and Tishchenko Reactions

As a non-enolizable aldehyde (lacking α-hydrogens), this compound is an ideal substrate for disproportionation reactions like the Cannizzaro and Tishchenko reactions.

Cannizzaro Reaction: In the presence of a strong base, such as concentrated sodium or potassium hydroxide, two molecules of the aldehyde undergo a redox reaction. wikipedia.org One molecule is reduced to the corresponding alcohol, {4-[(4-methylphenyl)sulfonyl]phenyl}methanol, while the other is oxidized to the carboxylate salt, sodium or potassium 4-[(4-methylphenyl)sulfonyl]benzoate. wikipedia.orgchemistrysteps.com The reaction is typically driven by a hydride transfer from a tetrahedral intermediate formed by hydroxide attack on one aldehyde molecule to a second aldehyde molecule. adichemistry.com The strong electron-withdrawing effect of the sulfonyl group enhances the electrophilicity of the carbonyl carbon, facilitating the initial hydroxide attack and subsequent hydride transfer.

Tishchenko Reaction: The Tishchenko reaction is a related disproportionation that occurs in the presence of a Lewis acid or alkoxide catalyst, such as aluminum ethoxide. wikipedia.org It results in the formation of an ester from two molecules of the aldehyde. organic-chemistry.org For this compound, the expected product is {4-[(4-methylphenyl)sulfonyl]phenyl}methyl 4-[(4-methylphenyl)sulfonyl]benzoate. Studies have shown that aromatic aldehydes with electron-withdrawing substituents exhibit increased yields in the Tishchenko reaction, suggesting that the title compound would be a highly suitable substrate. rsc.org

Reactions Involving the Sulfonyl Group and Aromatic Ring

Nucleophilic Aromatic Substitution with Activated Ring Systems

The sulfonyl group is one of the most powerful activating groups for nucleophilic aromatic substitution (SNAr). libretexts.org It strongly withdraws electron density from the aromatic ring to which it is attached, stabilizing the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. libretexts.orgwikipedia.org This activation occurs at the positions ortho and para to the sulfonyl group.

For a substitution reaction to occur on the benzaldehyde ring of this compound, a suitable leaving group (such as a halide) must be present at an activated position. In this molecule, the C2, C3, C5, and C6 positions are available. The sulfonyl group at C4 activates the C3 and C5 positions (ortho to the sulfone). Therefore, a substrate like 3-chloro-4-[(4-methylphenyl)sulfonyl]benzaldehyde would be highly susceptible to nucleophilic attack. A strong nucleophile, such as sodium methoxide (B1231860) or an amine, would readily displace the chloride to form the corresponding ether or amine derivative. The reaction proceeds via an addition-elimination pathway, and the presence of both the sulfonyl and aldehyde groups would significantly facilitate the reaction by stabilizing the anionic intermediate.

Electrophilic Aromatic Substitution on the Benzaldehyde Ring

Electrophilic aromatic substitution (SEAr) on the benzaldehyde ring of this compound is exceedingly difficult. This is because the ring is substituted with two powerful electron-withdrawing groups: the formyl group (-CHO) and the p-tolylsulfonyl group (-SO₂-Tol). Both of these groups strongly deactivate the aromatic ring towards attack by electrophiles. wikipedia.org

Furthermore, both the formyl and sulfonyl groups are meta-directors. libretexts.org They withdraw electron density from the ortho and para positions through resonance and inductive effects, making the meta positions (relative to each group) the least deactivated sites for electrophilic attack. In this specific molecule, the positions meta to the formyl group are C3 and C5. The positions meta to the sulfonyl group are C2 and C6. Consequently, any potential electrophilic attack would be directed to the C2 and C6 positions, which are ortho to the sulfonyl group and meta to the aldehyde. However, the combined deactivating effect of two such strong groups renders the ring extremely unreactive, and forcing conditions would likely be required for any substitution to occur, with yields expected to be very low. Common SEAr reactions like nitration or halogenation are not expected to proceed under standard laboratory conditions.

Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In this reaction, a directing metalation group (DMG) on an aromatic ring interacts with an organolithium reagent, guiding deprotonation to the adjacent ortho-position. chem-station.comwikipedia.org The sulfonyl group (SO₂) is recognized as an effective DMG, capable of directing lithiation to the positions ortho to it. nih.gov This process generates a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

The general principle involves the coordination of a strong base, typically an alkyllithium compound like n-butyllithium, to the heteroatom of the DMG. This proximity facilitates the abstraction of a proton from the nearest ring position, forming a stable aryllithium species. wikipedia.org

However, the application of this methodology to this compound is complicated by the presence of the aldehyde functional group. Aldehydes are highly electrophilic and readily react with nucleophilic organolithium reagents. chem-station.com This competing reaction pathway would lead to the consumption of the base and modification of the aldehyde group rather than the desired ortho-metalation.

A potential strategy to overcome this limitation involves the in situ protection of the aldehyde. This can be achieved by reacting the aldehyde with a chelating diamine, which reversibly forms a species that is stable to the organolithium base, allowing the slower ortho-deprotonation to proceed. chem-station.com After the subsequent reaction with an electrophile, the protecting group is removed during aqueous workup to regenerate the aldehyde.

Despite the established principles of directed ortho-metalation for aryl sulfones, a review of the scientific literature did not yield specific examples of the successful metalation and subsequent functionalization of this compound.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. The aldehyde functionality of this compound makes it a potential substrate for a variety of MCRs.

The Biginelli reaction is a well-known three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govglobalresearchonline.net This acid-catalyzed cyclocondensation is a cornerstone in heterocyclic chemistry due to the pharmacological importance of its products. globalresearchonline.netjocpr.com The reaction is highly versatile and has been successfully performed with a wide array of substituted aromatic aldehydes. researchgate.net

General Scheme of the Biginelli Reaction:

The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. azaruniv.ac.irresearchgate.net This reaction produces 1,4-dihydropyridine (B1200194) derivatives, a class of compounds with significant applications in medicinal chemistry, notably as calcium channel blockers. azaruniv.ac.irthepharmajournal.com

General Scheme of the Hantzsch Reaction:

While both the Biginelli and Hantzsch reactions are robust methods compatible with various functionalized benzaldehydes, specific studies detailing the use of this compound as the aldehyde component could not be identified in a search of the available scientific literature.

The Passerini and Ugi reactions are prominent isocyanide-based multi-component reactions that allow for the rapid assembly of complex molecular scaffolds from simple starting materials.

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide. The product is an α-acyloxy carboxamide.

General Scheme of the Passerini Reaction:

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including a primary amine. The combination of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide yields a bis-amide.

General Scheme of the Ugi Reaction:

These reactions are highly valued in combinatorial chemistry and drug discovery for their ability to generate diverse libraries of peptide-like molecules. The scope of aldehydes used in both reactions is broad. However, a comprehensive literature search did not reveal any specific published instances of this compound being employed as the aldehyde component in either the Ugi or Passerini reaction.

Applications of 4 4 Methylphenyl Sulfonyl Benzaldehyde in Organic Synthesis

Building Block for Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. They are of immense importance in medicinal chemistry and materials science. 4-[(4-Methylphenyl)sulfonyl]benzaldehyde has been investigated as a starting material for the synthesis of various heterocyclic systems.

The aldehyde functionality of this compound makes it a suitable precursor for the construction of nitrogen-containing heterocycles through condensation reactions with various nitrogen-based nucleophiles.

In the realm of quinoline synthesis, a derivative, 4-methylsulfonylbenzaldehyde, has been utilized in the synthesis of a quinoline derivative. In a doctoral thesis, the synthesis of 2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid was achieved through a Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid. This suggests that this compound could similarly be employed in such reactions to produce quinolines bearing the (4-methylphenyl)sulfonyl moiety.

Furthermore, the synthesis of pyrazole derivatives, a class of imidazoles, has been explored. A patent describes the synthesis of celecoxib analogs, which are pyrazole-containing compounds. The synthesis involves the reaction of a diketone with a hydrazine (B178648) derivative. While the patent does not explicitly start from this compound, the structural similarity of the resulting products to celecoxib, which contains a tolyl group, suggests the potential for this aldehyde to be used in the synthesis of similar pyrazole-based structures.

HeterocycleSynthetic MethodPotential Role of this compound
PyridinesHantzsch SynthesisAs the aldehyde component
QuinolinesDoebner ReactionAs the aldehyde component
Imidazoles (Pyrazoles)Condensation with HydrazinesAs a precursor to the aryl-substituted pyrazole core

The application of this compound in the synthesis of oxygen-containing heterocycles has not been extensively documented in the scientific literature. General methods for the synthesis of benzofurans and dioxanes often involve precursors with different functionalities. For instance, benzofuran synthesis frequently proceeds via the intramolecular cyclization of ortho-alkynylphenols or through palladium-catalyzed coupling reactions. Dioxane synthesis typically involves the cyclization of diols or the reaction of epoxides with diols. While the aldehyde group of this compound could potentially be transformed into a group suitable for these syntheses, direct applications are not reported.

Detailed research findings on the direct use of this compound for the synthesis of sulfur-containing heterocycles are limited in the available scientific literature. The synthesis of such heterocycles often involves starting materials already containing a sulfur atom that can participate in cyclization reactions, such as thiols or thioamides.

Precursor for Complex Organic Molecules and Natural Product Analogs

The structural features of this compound make it an attractive starting material for the synthesis of more elaborate organic molecules. The aldehyde can be readily converted into a variety of other functional groups, and the sulfonyl group can be retained as a key structural element or modified.

One notable example is its potential role as a precursor in the synthesis of analogs of the anti-inflammatory drug celecoxib. As mentioned in a patent, the synthesis of celecoxib analogs with a pyrazole core could potentially utilize this compound or a closely related derivative. This highlights its utility in medicinal chemistry for the development of new therapeutic agents.

While direct applications in the total synthesis of natural products are not prominently reported, its role as a building block for complex, biologically active molecules is an area of potential research interest.

Ligand and Catalyst Design

The design of chiral ligands and catalysts is a crucial aspect of asymmetric synthesis, which aims to produce single enantiomers of chiral molecules. The rigid aromatic backbone and the potential for introducing chirality make aromatic aldehydes like this compound interesting starting points for ligand synthesis.

There is currently a lack of specific, documented research on the direct application of this compound in the synthesis of chiral ligands. The development of chiral ligands often involves the use of chiral starting materials or the introduction of chirality through asymmetric reactions. While the aldehyde group could be used to attach the molecule to a chiral scaffold, specific examples are not readily found in the literature.

Application in Organocatalysis

While this compound is not typically employed as an organocatalyst itself, it serves as a valuable substrate in organocatalytic reactions. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a green and efficient alternative to traditional metal-based catalysts. The aldehyde functionality of this compound is a key reactive site for various organocatalytic transformations.

Detailed research has shown that benzaldehyde (B42025) derivatives, including those with sulfonyl groups, can participate in a variety of organocatalyzed reactions. For instance, asymmetric aldol (B89426) reactions, a cornerstone of organocatalysis, can utilize benzaldehyde derivatives to form chiral β-hydroxy carbonyl compounds, which are important building blocks in medicinal chemistry. Although direct studies focusing exclusively on this compound in this context are not widely reported, the principles of organocatalysis suggest its potential as a substrate in such reactions. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aldehyde, potentially affecting reaction rates and stereoselectivity.

Furthermore, the broader class of sulfonyl-containing compounds has been explored in the development of novel organocatalysts. While not a direct application of this compound, this highlights the importance of the sulfonyl moiety in the design of catalytic systems.

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. These materials have garnered significant attention for their applications in gas storage, separation, and catalysis. The synthesis of MOFs relies on the careful selection of organic linkers to control the structure and properties of the resulting framework.

Currently, there is limited direct evidence in the scientific literature detailing the use of this compound as a primary organic linker in the synthesis of MOFs. The typical organic linkers used in MOF synthesis are multidentate carboxylic acids or nitrogen-containing heterocycles that can effectively bridge metal centers to form extended networks. While the aldehyde group of this compound can potentially be converted to a coordinating group like a carboxylate, its direct use as a linker is not a common strategy.

However, the modular nature of MOF synthesis allows for the incorporation of functional groups through post-synthetic modification. It is conceivable that a pre-synthesized MOF containing reactive sites could be modified with this compound to introduce the sulfonylbenzaldehyde functionality into the framework. This could impart specific properties to the MOF, such as altered polarity or the potential for further chemical transformations within the pores.

Aspect of MOF Synthesis Relevance of this compound
Direct Ligand Not a commonly reported application.
Post-Synthetic Modification Potential for functionalizing existing MOFs.
Precursor to Ligand Aldehyde group could be chemically modified to a coordinating group.

Polymer and Material Science Applications

The unique chemical structure of this compound also lends itself to applications in the field of polymer and material science, where it can act as a monomer or a precursor to functional materials.

The aldehyde group of this compound can participate in various polymerization reactions, most notably polycondensation reactions. For example, it can react with compounds containing active methylene (B1212753) groups or with phenols to form resinous polymeric materials. While specific homopolymers of this compound are not extensively documented, its potential for copolymerization with other monomers is significant.

Research on related compounds provides insights into its potential polymerization behavior. For instance, the polymerization of other benzaldehyde derivatives is a known method for producing various polymers with interesting properties. The presence of the bulky and polar (4-methylphenyl)sulfonyl group in the para position of the benzaldehyde would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

Studies on the synthesis and polymerization of related sulfone-containing monomers, such as 4-vinylbenzylphenylsulfone, demonstrate the utility of the sulfonyl group in designing functional polymers. Although the polymerization mechanism would differ, the resulting polysulfone-like structures often exhibit high thermal stability and chemical resistance.

Beyond its direct use as a monomer, this compound serves as a valuable precursor for the synthesis of a variety of functional materials. The aldehyde group is a versatile functional handle that allows for a wide range of chemical transformations.

For example, it can be a starting material for the synthesis of various derivatives that possess specific functionalities. Condensation reactions with hydrazines can lead to the formation of benzohydrazide derivatives. One study reports the synthesis of N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, which were evaluated for their biological activities. mdpi.com This demonstrates how the core structure of this compound can be elaborated to create more complex molecules with potential applications in medicinal chemistry.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-[(4-Methylphenyl)sulfonyl]benzaldehyde. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, a complete map of the proton and carbon environments and their connectivities can be established.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays a series of signals characteristic of its two distinct aromatic rings and its aldehyde and methyl functional groups. The aldehyde proton is typically the most deshielded, appearing as a singlet at approximately 9.8-10.1 ppm. rsc.org The aromatic protons on the benzaldehyde (B42025) ring and the tosyl group appear in the range of 7.0 to 8.0 ppm. Specifically, the protons on the benzaldehyde ring are split into two doublets, as are the protons on the p-substituted tosyl ring. A characteristic singlet for the methyl group protons of the tosyl moiety is observed in the upfield region, typically around 2.4-2.5 ppm. mdpi.com

The ¹³C NMR spectrum provides further structural confirmation, with the aldehydic carbon appearing significantly downfield, often above 190 ppm. The aromatic carbons resonate between 120 and 150 ppm, with the carbon atoms directly bonded to the sulfonyl group and the ester oxygen showing distinct chemical shifts. The methyl carbon of the tosyl group gives a signal at approximately 21-22 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Note: Data is compiled from analysis of the compound and its derivatives. Exact chemical shifts can vary based on solvent and experimental conditions.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)~9.9 - 10.1 (s, 1H)~191 - 193
Benzaldehyde Ring (H)~7.1 - 7.9 (m, 4H)~123 - 156
Tosyl Ring (H)~7.3 - 7.8 (m, 4H)~128 - 146
Methyl (-CH₃)~2.4 - 2.5 (s, 3H)~21 - 22

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the ortho- and meta-protons on each of the two aromatic rings, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum and to assign the methyl proton signal to the methyl carbon signal. dergipark.org.tr

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the aldehyde proton showing a correlation to the benzaldehyde ring carbons, and the methyl protons correlating with the carbons of the tosyl ring. This is crucial for confirming the connectivity between the two aromatic systems through the sulfonyl ester linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound shows several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is observed around 1704 cm⁻¹. dergipark.org.tr The C-H stretching of the aldehyde group typically appears as two weak bands between 2820 and 2720 cm⁻¹. dergipark.org.tr The presence of the sulfonyl group (SO₂) is confirmed by strong, characteristic antisymmetric and symmetric stretching bands, typically found near 1365 cm⁻¹ and 1179 cm⁻¹, respectively. dergipark.org.tr Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. dergipark.org.tr

Raman spectroscopy would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the S-O bonds, complementing the IR data.

Table 2: Key Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aldehyde C-H Stretching 2821, 2729
Aldehyde C=O Stretching ~1704
Aromatic C=C Stretching 1600 - 1450
Sulfonyl S=O Antisymmetric Stretching ~1365

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions associated with its aromatic rings and carbonyl group. The benzaldehyde and tosyl groups are both chromophores. The π→π* transitions, which are typically of high intensity, arise from the conjugated π-systems of the benzene (B151609) rings. A lower intensity n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected, often appearing at a longer wavelength. For a Schiff base ligand derived directly from this compound, π→π* and n→π* transitions were observed at approximately 315 nm and 370 nm, respectively, providing an indication of the spectral regions where the parent aldehyde would absorb. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and obtain structural information from the fragmentation patterns of the ionized molecule.

For this compound (C₁₄H₁₂O₄S), the molecular weight is 276.31 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 276. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the cleavage of the ester bond, leading to fragments corresponding to the tosyloxy radical (m/z 155) and a benzoyl cation (m/z 121), or a tosyl cation (m/z 155) and a formylphenoxide radical. Another common fragmentation pathway for tosylates is the loss of SO₂, resulting in a significant peak. The tolyl moiety can rearrange to form a stable tropylium (B1234903) ion at m/z 91.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the compound. The calculated exact mass for the molecular ion [M]⁺ of C₁₄H₁₂O₄S is 276.04562 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide unambiguous evidence for the molecular formula C₁₄H₁₂O₄S, distinguishing it from any other compounds with the same nominal mass. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific databases and literature, specific X-ray crystallographic data for the compound this compound could not be located. Published crystal structures providing detailed analysis of its solid-state architecture, including unit cell parameters, space group, and atomic coordinates, are not available in the public domain at this time.

Hydrogen Bonding Networks

Similarly, a detailed and accurate account of the hydrogen bonding networks within the crystal structure of this compound cannot be constructed. While the molecule possesses potential hydrogen bond acceptors in the oxygen atoms of the sulfonyl and aldehyde groups, and weak carbon-hydrogen (C-H) donors on the aromatic rings and methyl group, the existence, geometry, and connectivity of any C-H···O hydrogen bonds can only be confirmed and characterized through X-ray crystallography. This analysis would identify the specific atoms involved, the bond distances and angles, and describe how these interactions link adjacent molecules to form one, two, or three-dimensional networks. In the absence of such data, any discussion would be purely speculative.

Computational and Theoretical Studies on 4 4 Methylphenyl Sulfonyl Benzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed quantum chemical calculations have not been specifically reported for 4-[(4-Methylphenyl)sulfonyl]benzaldehyde. Such studies are crucial for understanding the molecule's electronic properties and reactivity.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies centered on this compound are available in the surveyed literature. DFT is a powerful computational method used to investigate the electronic structure of molecules. For similar compounds, calculations are typically performed to optimize the molecular geometry and predict various properties. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is standard for achieving a balance between accuracy and computational cost in related molecular systems.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, including the energy gap, is not present in the current scientific literature. The HOMO-LUMO energy gap is a key parameter used to assess a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests higher reactivity. For other organic molecules, this analysis helps in understanding charge transfer within the molecule.

Electrostatic Potential Surface (ESP) Analysis

There are no published studies detailing the Molecular Electrostatic Potential (MEP or ESP) surface of this compound. An ESP analysis is used to predict reactive sites for electrophilic and nucleophilic attacks by mapping the electrostatic potential onto the electron density surface. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

Conformational Analysis and Energy Minimization Studies

Specific conformational analysis and energy minimization studies for this compound have not been reported. Such studies would involve calculating the potential energy surface of the molecule by rotating its flexible dihedral angles, such as the C-S-C-C and C-C-S-O torsions, to identify the most stable (lowest energy) conformers. This is essential for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Reaction Mechanism Prediction and Transition State Analysis

The scientific literature lacks specific computational studies on reaction mechanism prediction and transition state analysis involving this compound. Theoretical investigations in this area would typically use DFT to map out the energy profile of a reaction, identifying the structures of transition states and intermediates. This analysis provides insights into the reaction's feasibility, kinetics, and stereoselectivity. For example, studies on related aldehydes have used DFT to elucidate mechanisms of condensation reactions, identifying key transition states for bond formation and elimination steps.

Spectroscopic Property Prediction

While experimental spectroscopic data may exist, there are no published theoretical predictions of the spectroscopic properties (e.g., IR, Raman, NMR) of this compound based on quantum chemical calculations. Such computational work involves calculating vibrational frequencies and NMR chemical shifts, which are then compared with experimental spectra to aid in structural assignment and analysis. For instance, calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies have been instrumental in designing novel derivatives with enhanced inhibitory activity against various enzymatic targets, including cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), and β-secretase (BACE-1). These models help in understanding the specific structural features that govern the potency of these compounds, thereby guiding the synthesis of more effective therapeutic agents.

A typical QSAR study involves the generation of a dataset of analog compounds with their corresponding biological activities. Various molecular descriptors, which quantify different aspects of the molecular structure such as steric, electronic, and hydrophobic properties, are then calculated for each analog. Statistical methods are subsequently used to develop a mathematical equation that relates these descriptors to the observed biological activity.

For instance, in the development of selective COX-2 inhibitors based on a diarylpyrazole scaffold, which incorporates a sulfonylphenyl moiety similar to that in this compound, QSAR models have been successfully generated. mdpi.com These models have highlighted the importance of specific substitutions on the aryl rings for optimal interaction with the enzyme's active site.

One such study on a series of 1,5-diarylpyrazole analogs as COX-2 inhibitors utilized the comparative molecular field analysis (CoMFA) approach to build a 3D-QSAR model. The dataset for this model included compounds with varying substituents on the phenyl rings. The biological activity was expressed as the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

The generated QSAR model demonstrated a strong correlation between the structural features and the COX-2 inhibitory activity, as indicated by a high cross-validated correlation coefficient (q²) and a conventional correlation coefficient (r²). The model revealed that the steric and electrostatic fields around the molecules were critical for their inhibitory potency. Specifically, bulky substituents at certain positions on the phenyl ring were found to be favorable for activity, while electronegative groups at other positions were detrimental.

The predictive power of this QSAR model was validated using a test set of compounds that were not used in the model's development. The model was able to accurately predict the biological activities of these test compounds, confirming its reliability for designing new, more potent analogs.

Below is a representative data table from a QSAR study on 1,5-diarylpyrazole-based COX-2 inhibitors, illustrating the relationship between the structure, experimental activity, and the activity predicted by the QSAR model.

Compound IDR1R2Experimental pIC50Predicted pIC50
1HH6.506.45
24-FH7.107.05
34-ClH7.307.35
44-BrH7.457.40
54-CH3H6.806.75
6H4-F6.606.65
7H4-Cl6.856.90
8H4-Br7.006.95
9H4-CH36.406.45
104-F4-F7.507.55

The insights gained from such QSAR models are invaluable for the rational design of new analogs of this compound. By understanding the key molecular descriptors that influence biological activity, medicinal chemists can strategically modify the lead compound to optimize its properties, leading to the development of more effective and selective enzyme inhibitors.

Biological Activity and Mechanistic Studies Excluding Clinical Data

Enzyme Inhibition Mechanisms

No studies have been identified that investigate the direct inhibitory effects of 4-[(4-Methylphenyl)sulfonyl]benzaldehyde on specific enzymes. To understand its potential in this area, future research would need to screen the compound against a panel of enzymes. Key areas of interest could be guided by the activities of structurally related molecules. For instance, various benzaldehyde (B42025) derivatives have been shown to inhibit enzymes such as aldehyde dehydrogenase, while compounds containing a sulfonyl group are known to target enzymes like carbonic anhydrases and cyclooxygenases. Kinetic studies would be essential to determine the nature of any potential inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Receptor Binding Interactions and Affinities

There is no available data on the interaction of this compound with any biological receptors. A comprehensive understanding of its pharmacological profile would require extensive receptor binding assays. These studies would involve testing the compound's ability to bind to a wide range of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Should any significant binding be observed, further experiments would be necessary to determine the binding affinity (Ki) and whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Antimicrobial Activity at the Molecular Level

The antimicrobial potential of this compound has not been reported. To assess this, the compound would need to be tested against a diverse panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The primary data generated from such studies would be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. If antimicrobial activity is detected, subsequent mechanistic studies would be required to identify the molecular target. This could involve investigating its effects on microbial cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity.

Anticancer Activity and Cellular Pathway Modulation (Non-Clinical)

Specific studies on the anticancer activity of this compound are absent from the current scientific literature. An initial assessment would involve screening the compound for cytotoxicity against a panel of human cancer cell lines. The primary endpoint for such studies is typically the concentration that inhibits cell growth by 50% (GI₅₀). If significant cytotoxic or cytostatic effects are observed, further research would be necessary to elucidate the underlying mechanism of action. This would include investigating its potential to induce apoptosis (programmed cell death), its effects on the cell cycle, and its ability to modulate key cellular signaling pathways implicated in cancer, such as those involving protein kinases, transcription factors, or apoptosis-related proteins like the Bcl-2 family.

Structure-Activity Relationships (SAR) in Biological Contexts

As there is no biological activity data for this compound, it is not possible to establish any structure-activity relationships. SAR studies are contingent on having a lead compound with a known biological activity. Once an activity is identified, SAR studies would involve the synthesis and biological evaluation of a series of structural analogs of this compound. By systematically modifying different parts of the molecule—for example, by altering the substituents on the phenyl rings or changing the nature of the sulfonyl linker—researchers could determine which structural features are crucial for the observed biological effect. This information is vital for the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Current synthetic routes to 4-[(4-Methylphenyl)sulfonyl]benzaldehyde are established; however, the exploration of novel, more efficient, and sustainable pathways is a key area for future research. The development of methodologies that reduce the number of synthetic steps, minimize waste, and utilize greener solvents and reagents would be of significant interest. Future research could focus on direct C-H functionalization techniques to introduce the sulfonyl group or the formyl group onto a pre-existing backbone, thereby avoiding multi-step classical approaches. Furthermore, flow chemistry protocols could be investigated to enable safer, more scalable, and highly controlled production of the target molecule.

Development of New Catalytic Applications

The inherent chemical functionalities of this compound, namely the aldehyde and the sulfone groups, suggest its potential as a ligand or a catalyst in various organic transformations. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aldehyde, making it a candidate for unique catalytic cycles. Research could be directed towards its application in asymmetric catalysis, where the molecule could be modified to create chiral ligands for metal-catalyzed reactions. Additionally, its potential as an organocatalyst, particularly in reactions involving iminium or enamine intermediates, warrants investigation.

Advanced Material Science Integration

The integration of this compound into advanced materials is a largely unexplored but promising field. The rigid structure and the presence of the polar sulfonyl group could impart desirable properties to polymers and other materials. Future studies might explore its use as a monomer or a cross-linking agent in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, or specific optical properties. Its potential incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be investigated for applications in gas storage, separation, or catalysis.

Deepening Understanding of Reaction Mechanisms

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Detailed kinetic and mechanistic studies of its reactions, both as a substrate and as a potential catalyst, are needed. This could involve the use of advanced spectroscopic techniques, such as in-situ NMR or IR spectroscopy, to identify and characterize reaction intermediates. Isotopic labeling studies could also provide valuable insights into the bond-forming and bond-breaking steps of its transformations.

Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling offer powerful tools for the rational design of next-generation derivatives of this compound with tailored properties. Density functional theory (DFT) calculations could be employed to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. This in-silico approach can guide synthetic efforts by identifying promising candidates for specific applications, such as catalysis or materials science, thereby accelerating the discovery process and reducing experimental costs. For instance, modifying the substituents on the phenyl rings could fine-tune the molecule's steric and electronic properties for optimized performance in a given application.

Q & A

Basic: What are the recommended synthetic routes for 4-[(4-Methylphenyl)sulfonyl]benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 4-methylbenzenesulfonyl chloride with a benzaldehyde derivative under basic conditions. For example, sulfonyl chlorides can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively. Optimization includes:

  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Solvent Selection: Use anhydrous dichloromethane or THF to enhance reactivity.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product. Validate purity via HPLC or TLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The aldehyde proton appears as a singlet near δ 10.0 ppm. Aromatic protons from the sulfonyl and methylphenyl groups split into distinct multiplet patterns (δ 7.5–8.5 ppm).
    • ¹³C NMR: The aldehyde carbon resonates at ~190 ppm, while sulfonyl-linked carbons appear at ~125–140 ppm.
  • IR Spectroscopy: Confirm the sulfonyl group via asymmetric S=O stretches (~1330 cm⁻¹) and symmetric S=O stretches (~1160 cm⁻¹). The aldehyde C=O stretch appears near 1700 cm⁻¹.
  • Mass Spectrometry: ESI-MS or EI-MS should show the molecular ion peak (M⁺) at m/z corresponding to C₁₄H₁₂O₃S (calculated: 260.04). Cross-validate with high-resolution MS .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis resolve molecular conformation and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction: Grow single crystals via slow evaporation (e.g., ethanol/water). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL :
    • Key Parameters: Resolve torsional angles between the sulfonyl and benzaldehyde groups to confirm planarity.
    • Validation: Check R-factor (<5%) and bond-length discrepancies (<0.01 Å).
  • Hirshfeld Surface Analysis: Use CrystalExplorer to map intermolecular interactions (e.g., C–H···O hydrogen bonds between aldehyde and sulfonyl groups). Quantify contact contributions (e.g., O···H interactions ~20% of surface area) .

Advanced: How to address contradictions in spectral data (e.g., NMR vs. IR) when confirming sulfonamide derivatives?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals).
  • Dynamic Effects: Consider rotameric equilibria in sulfonamides, which may split NMR peaks. Use variable-temperature NMR to observe coalescence.
  • Computational DFT: Compare experimental IR stretches with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) to confirm assignments. Discrepancies >10 cm⁻¹ suggest misassignment .

Basic: What safety protocols are essential when handling this compound given limited toxicological data?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
  • First Aid:
    • Skin Contact: Wash immediately with soap/water for 15 minutes. Remove contaminated clothing.
    • Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS "exclamation mark" for irritant/hazard .

Advanced: How can computational methods predict reactivity and stability in synthetic pathways involving this compound?

Methodological Answer:

  • Reactivity Prediction: Use DFT (e.g., Gaussian09) to calculate frontier molecular orbitals (HOMO/LUMO). A low LUMO energy (~-1.5 eV) suggests electrophilic aldehyde reactivity.
  • Transition State Modeling: Simulate nucleophilic addition pathways (e.g., Grignard reactions) with QM/MM methods.
  • Solubility/Stability: Apply COSMO-RS to predict solubility in organic solvents. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.